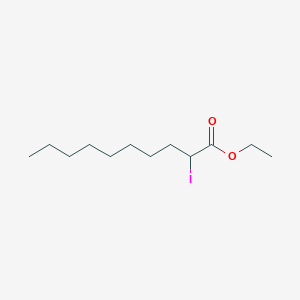
Ethyl 2-iododecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-iododecanoate is an organic compound with the molecular formula C12H23IO2 It is an ester derived from decanoic acid, where the hydrogen atom at the second position is replaced by an iodine atom
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-iododecanoate can be synthesized through several methods. One common approach involves the iodination of ethyl decanoate. This reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions to introduce the iodine atom at the second position of the decanoate chain .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods often focus on scalability and cost-effectiveness, employing large-scale iodination processes with rigorous quality control measures .
化学反応の分析
Types of Reactions
Ethyl 2-iododecanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of different esters or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the iodine atom can yield ethyl decanoate or other reduced forms.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Hydrogen peroxide, sodium hypochlorite, or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Major Products Formed
Substitution: Ethyl decanoate, ethyl 2-hydroxydecanoate.
Oxidation: Decanoic acid, 2-iododecanoic acid.
Reduction: Ethyl decanoate.
科学的研究の応用
Ethyl 2-iododecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential use in drug development and as a radiolabeled compound for imaging studies.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of ethyl 2-iododecanoate involves its interaction with nucleophiles and electrophiles. The iodine atom at the second position makes the compound highly reactive, allowing it to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and application, but generally, the iodine atom plays a crucial role in the compound’s reactivity and functionality .
類似化合物との比較
Similar Compounds
Ethyl decanoate: Lacks the iodine atom, making it less reactive in substitution reactions.
Ethyl 2-bromodecanoate: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
Ethyl 2-chlorodecanoate:
Uniqueness
Ethyl 2-iododecanoate is unique due to the presence of the iodine atom, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where iodine’s reactivity is advantageous. Its ability to undergo various chemical transformations makes it a versatile compound in organic synthesis and industrial processes .
特性
CAS番号 |
68453-82-7 |
|---|---|
分子式 |
C12H23IO2 |
分子量 |
326.21 g/mol |
IUPAC名 |
ethyl 2-iododecanoate |
InChI |
InChI=1S/C12H23IO2/c1-3-5-6-7-8-9-10-11(13)12(14)15-4-2/h11H,3-10H2,1-2H3 |
InChIキー |
OQHKKXKJNMZXIE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(C(=O)OCC)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[5-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]-2-methylpropan-2-ol](/img/structure/B13993327.png)

![N-[(2,2-Dimethyl-3-phenyl-propylidene)amino]-2,4-dinitro-aniline](/img/structure/B13993331.png)

![2-Amino-5-[(3,4-dichlorophenyl)amino]-6-hydroxypyrimidin-4(3h)-one](/img/structure/B13993338.png)
![Oxiranecarboxylic acid, 2-[5-(4-acetylphenoxy)pentyl]-, ethyl ester](/img/structure/B13993346.png)


![N-(4-bromophenyl)-4-[2-[(4-bromophenyl)carbamoylamino]ethyl]piperazine-1-carboxamide](/img/structure/B13993364.png)
![1-[(3-Bromopropyl)oxy]-3-ethylbenzene](/img/structure/B13993372.png)



![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroisoindol-2-yl]prop-2-en-1-one](/img/structure/B13993400.png)
